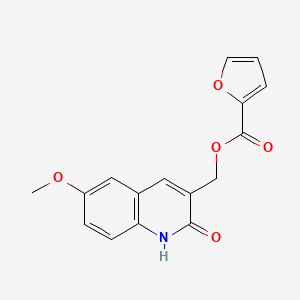
(2-hydroxy-6-methoxyquinolin-3-yl)methyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(2-hydroxy-6-methoxyquinolin-3-yl)methyl furan-2-carboxylate” is a complex organic compound. It consists of a quinoline ring, which is a heterocyclic aromatic organic compound with the molecular formula C9H7N, and a furan ring, which is a heterocyclic compound with the formula C4H4O . The quinoline ring in this compound is substituted with a hydroxy group at the 2-position and a methoxy group at the 6-position. The furan ring is substituted with a carboxylate group .
Synthesis Analysis
The synthesis of polysubstituted furans, such as the furan ring in this compound, can be achieved through various methods. One such method involves the reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates. This method has been extended to synthesize furan-3-carboxylate, -2,4-dicarboxylates, and -2,3,4-tricarboxylates . The synthesis of quinoline derivatives, such as the quinoline ring in this compound, can be achieved through classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of both quinoline and furan rings. The quinoline ring is a double-ring structure containing a benzene ring fused with a pyridine moiety. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom .Zukünftige Richtungen
The future directions for research on “(2-hydroxy-6-methoxyquinolin-3-yl)methyl furan-2-carboxylate” could include exploring its potential uses in various fields such as medicinal chemistry, given the importance of furan and quinoline derivatives in these areas . Further studies could also focus on developing more efficient synthesis methods for this and similar compounds.
Eigenschaften
IUPAC Name |
(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-20-12-4-5-13-10(8-12)7-11(15(18)17-13)9-22-16(19)14-3-2-6-21-14/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXOWPCKXSEKKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B7707613.png)
![2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]-N-cycloheptylacetamide](/img/structure/B7707628.png)
![N-{2-ethoxy-5-[(2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B7707639.png)
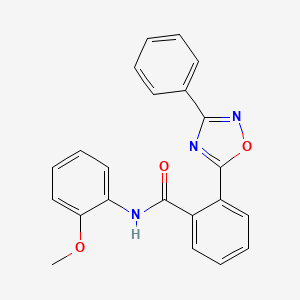
![N-(3,5-dimethylphenyl)-2-[2-methoxy-4-(5-phenyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B7707642.png)
![3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide](/img/structure/B7707646.png)
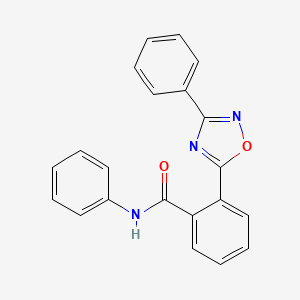
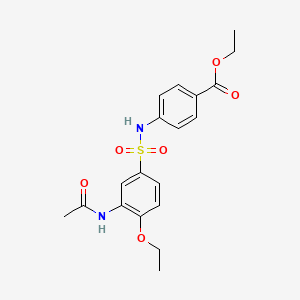
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-fluorobenzamide](/img/structure/B7707676.png)
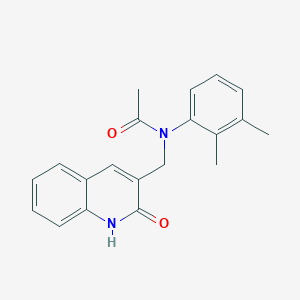
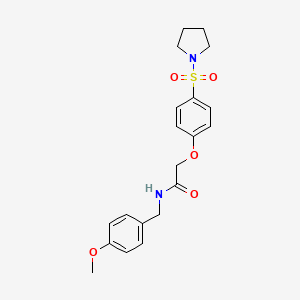
![N-(2-fluorophenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B7707696.png)
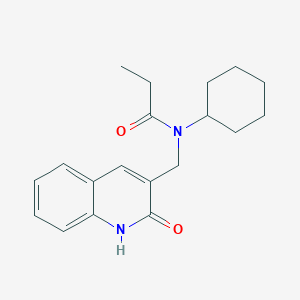
![N-(sec-butyl)-5-(4-chloro-N-methylphenylsulfonamido)benzo[b]thiophene-2-carboxamide](/img/structure/B7707703.png)
